5-(4-ethoxybenzyl)-4,6-pyrimidinediol
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with substituted benzyl groups, typically involves strategies such as cyclization reactions, alkylation, and condensation processes. For instance, 2,4-diamino-6-(substituted benzyl)pyrimidines are synthesized through a route applicable for preparing a variety of substituted benzyl pyrimidine derivatives, highlighting the versatility in pyrimidine chemistry (Grivsky et al., 1980).
Molecular Structure Analysis
Pyrimidine derivatives often exhibit intriguing molecular structures that can be analyzed through spectroscopic methods and theoretical calculations. For example, the molecular structure and vibrational wavenumbers of related pyrimidine compounds have been studied using DFT level calculations, revealing insights into their electronic and geometric configurations (Al-Abdullah et al., 2014).
properties
IUPAC Name |
5-[(4-ethoxyphenyl)methyl]-4-hydroxy-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-10-5-3-9(4-6-10)7-11-12(16)14-8-15-13(11)17/h3-6,8H,2,7H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQFJXSIANMQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(N=CNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205163 |
Source
|
Record name | 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16015-99-9 |
Source
|
Record name | 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16015-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Ethoxyphenyl)methyl]-6-hydroxy-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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